molecular formula C17H26N2O5S B1394340 Methyl 3-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}thiophene-2-carboxylate CAS No. 1215799-66-8

Methyl 3-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}thiophene-2-carboxylate

Cat. No. B1394340
M. Wt: 370.5 g/mol
InChI Key: BAIMMGNTDBERHX-UHFFFAOYSA-N
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Description

Methyl 3-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H26N2O5S and its molecular weight is 370.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Enzyme Inhibition and Biological Activities

Methyl 3-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}thiophene-2-carboxylate has been explored for its role in enzyme inhibition and biological activities. A study by Chonan et al. (2011) highlighted the compound's effectiveness as an acetyl-CoA carboxylase (ACC1/2) non-selective inhibitor. This inhibition was significant in both enzyme-assay and cell-based assays, indicating potential for impacting hepatic de novo fatty acid synthesis (Chonan et al., 2011).

2. Structural Analysis and Pharmaceutical Potential

The compound's structure has been a subject of interest in research. Gumireddy et al. (2021) synthesized a sterically congested piperazine derivative and noted its novel chemistry with potential pharmacological applications (Gumireddy et al., 2021). This emphasizes the compound's potential in creating pharmacologically useful cores.

3. Synthesis and Radiolabeling for Medical Imaging

There's notable research in the synthesis and radiolabeling of derivatives for medical imaging. For instance, Kuhnast et al. (2006) synthesized and labeled a derivative for D3 receptor imaging with positron emission tomography, highlighting the compound's utility in neuroimaging (Kuhnast et al., 2006).

4. Chemical Synthesis and Biological Evaluation

The compound and its derivatives have been synthesized and evaluated for various biological activities. Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine, evaluating their antibacterial and antifungal activities, thereby showcasing the compound's potential in microbial resistance studies (Kulkarni et al., 2016).

properties

IUPAC Name

tert-butyl 4-[2-(2-methoxycarbonylthiophen-3-yl)oxyethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S/c1-17(2,3)24-16(21)19-8-6-18(7-9-19)10-11-23-13-5-12-25-14(13)15(20)22-4/h5,12H,6-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIMMGNTDBERHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(SC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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